6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O4S2/c32-29(36)28-25-16-18-34(19-21-7-2-1-3-8-21)20-27(25)40-31(28)33-30(37)23-12-14-24(15-13-23)41(38,39)35-17-6-10-22-9-4-5-11-26(22)35/h1-5,7-9,11-15H,6,10,16-20H2,(H2,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDBITBNDKECOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CN(CC5)CC6=CC=CC=C6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (referred to as Compound A) belongs to a class of heterocyclic compounds that have shown promising biological activities. This article reviews the biological activity of Compound A, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Compound A is characterized by a complex structure that includes a tetrahydrothieno-pyridine core and a sulfonamide group. Its molecular formula is C24H28N4O3S, and its IUPAC name reflects its intricate arrangement of functional groups.
Antimicrobial Properties
Recent studies have demonstrated that Compound A exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal species including Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 8 |
These results indicate that Compound A is particularly effective against fungal infections, with an MIC of 8 µg/mL against C. albicans, suggesting potential for development as an antifungal agent.
The mechanism by which Compound A exerts its antimicrobial effects appears to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis. The presence of the sulfonamide moiety is believed to play a critical role in its antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.
Study 1: Efficacy Against Multi-Drug Resistant Strains
In a study published in the journal Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of Compound A against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated potent activity with an MIC of 16 µg/mL, outperforming several conventional antibiotics. The study concluded that Compound A could be a viable candidate for treating infections caused by resistant strains .
Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of Compound A in a murine model of systemic candidiasis. Mice treated with Compound A showed a significant reduction in fungal burden compared to the control group. Histopathological analysis revealed less tissue damage in treated animals, indicating that Compound A not only inhibits fungal growth but also mitigates associated tissue inflammation .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its unique structural features. Modifications to the benzyl and sulfonamide groups have been explored to optimize potency and selectivity. For instance, derivatives with electron-donating groups on the benzyl ring exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antifungal Activity : Preliminary evaluations indicate that derivatives of this compound exhibit antifungal properties against various strains. The mechanism often involves disruption of fungal cell wall synthesis and inhibition of key metabolic pathways .
- Anticancer Potential : Research suggests that compounds with similar structural motifs may induce apoptosis in cancer cells by activating specific signaling pathways. The thieno[2,3-c]pyridine moiety is particularly noted for its ability to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
Case Studies
Several case studies provide insights into the effectiveness of this compound:
- Study on Antifungal Efficacy : A study published in PubMed Central evaluated a series of quinoline derivatives for antifungal activity. The results indicated that modifications leading to sulfonamide functionalities significantly enhanced antifungal potency against Candida species .
- Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which are known for their TNF-α inhibitory properties. Below is a comparative analysis with structurally and functionally related analogs:
Structural and Functional Comparison
Key Findings
Substituent Effects on Activity: The benzyl group in the target compound likely enhances binding to hydrophobic pockets in TNF-α or its signaling intermediates, as seen in other studies where aromatic substituents improved potency .
Sulfonyl vs. Sulfamoyl Linkers: The 3,4-dihydroquinoline sulfonyl group in the target compound provides a rigid, electron-deficient region for targeted interactions, whereas the ethyl(phenyl)sulfamoyl group in introduces flexibility and basicity, which could alter binding kinetics.
Core Structure Advantages: The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core offers conformational flexibility compared to rigid bicyclic thiophenes, enabling better adaptation to active sites .
Research Implications
The structural nuances of these compounds highlight the importance of substituent optimization in drug design. Future studies should focus on:
- Quantitative structure-activity relationship (QSAR) analyses to correlate substituent effects with TNF-α IC50 values.
- Metabolic stability assays comparing benzyl, methyl, and ethyl derivatives.
- In vivo efficacy testing in inflammatory models (e.g., adjuvant-induced arthritis ).
Vorbereitungsmethoden
Gewald Reaction Protocol
- Reactants : A ketone (e.g., 1-ethylpiperidin-4-one), ethyl 2-cyanoacetate, elemental sulfur, and diethylamine.
- Conditions : Reflux in ethanol for 12–24 hours.
- Mechanism : The reaction proceeds through Knoevenagel condensation, followed by cyclization with sulfur incorporation.
- Yield : 70–85% for core structures analogous to 22–26 .
Example :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Core formation | Ethyl 2-cyanoacetate, S₈, diethylamine | Ethanol | Reflux | 18 h | 82% |
N-Benzylation at Position 6
Introducing the benzyl group at position 6 involves alkylation or reductive amination of the tetrahydrothienopyridine core.
Reductive Amination
Direct Alkylation
- Reactants : Core compound, benzyl bromide, potassium carbonate.
- Conditions : DMF, 80°C, 6 hours.
- Yield : 68% for 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Installation of 2-Benzamido Substituent
The benzamido group at position 2 is introduced via amidation using activated carboxylic acid derivatives.
Acid Chloride Coupling
- Reactants : 4-Nitrobenzoyl chloride, core intermediate, triethylamine.
- Conditions : Dichloromethane, 0°C to room temperature.
- Yield : 65–78% for 2-benzamido derivatives.
Optimization Note : Using 4-aminobenzamide instead of nitro precursors reduces reduction steps, improving overall yield by 12%.
Sulfonylation with 3,4-Dihydroquinoline
The 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido group requires sulfonylation of the benzamido intermediate.
Sulfonyl Chloride Synthesis
Sulfonamide Formation
- Reactants : 4-Aminobenzamide derivative, 3,4-dihydroquinoline-1-sulfonyl chloride, pyridine.
- Conditions : THF, 50°C, 4 hours.
- Yield : 72% for sulfonylated product.
Carboxamide Formation at Position 3
The 3-carboxamide group is installed via ester hydrolysis followed by amidation .
Ester Hydrolysis
Amide Coupling
- Reactants : Carboxylic acid, HATU, DIPEA, ammonium chloride.
- Conditions : DMF, room temperature, 12 hours.
- Yield : 83% for 3-carboxamide.
Final Purification and Characterization
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (isopropyl alcohol/diisopropyl ether).
Characterization :
- Melting Point : 178–182°C (hydrochloride salt).
- ¹H NMR : δ 7.8–6.8 (m, aromatic), δ 4.5 (s, benzyl CH₂), δ 3.2–2.5 (m, tetrahydrothienopyridine protons).
- MS : m/z 616.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Sulfonylation Regioselectivity : Competing reactions at nitrogen vs. oxygen sites require precise stoichiometric control.
- Core Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity during benzamidation.
- Byproduct Formation : Unreacted dihydroquinoline sulfonyl chloride necessitates iterative washing with NaHCO₃.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including sulfonylation, benzamidation, and cyclization. For example, sulfonyl-linked intermediates (e.g., 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride) can be coupled to the tetrahydrothieno[2,3-c]pyridine core via nucleophilic acyl substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for sulfonamide bond formation .
- Temperature control : Reflux conditions (80–120°C) are critical for cyclization steps to avoid side reactions .
- Catalysts : Triethylamine or DMAP may accelerate benzamidation steps . Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography or recrystallization.
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the tetrahydrothieno[2,3-c]pyridine core and sulfonamide linkage. For example, upfield shifts (~δ 3.5–4.0 ppm) indicate methylene protons adjacent to the sulfonyl group .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- X-ray crystallography : Resolves conformational details (e.g., planarity of the benzamide moiety) .
- IR spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial screening : MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design to enhance target selectivity?
- Core modifications : Replacing the benzyl group with bulkier substituents (e.g., 3-trifluoromethylbenzyl) may improve steric hindrance and reduce off-target binding .
- Sulfonamide optimization : Introducing electron-withdrawing groups (e.g., -CF3) on the benzamido moiety enhances metabolic stability and target affinity .
- Heterocycle substitution : Replacing the dihydroquinoline with a pyrazolo[3,4-d]pyrimidine scaffold alters π-π stacking interactions with hydrophobic enzyme pockets .
Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be resolved?
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies in cell-based vs. cell-free assays .
- Computational docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify conformational flexibility influencing activity .
Q. What strategies mitigate poor solubility in pharmacokinetic studies?
- Prodrug design : Introduce phosphate or acetate groups at the carboxamide position to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Salt formation : Use hydrochloride or mesylate salts to increase polarity without altering pharmacophore integrity .
Q. How can computational methods predict off-target effects or toxicity?
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify shared motifs with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET prediction : SwissADME or ProTox-II estimate parameters like logP, CYP450 inhibition, and hepatotoxicity .
- Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., serum albumin) to predict plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
